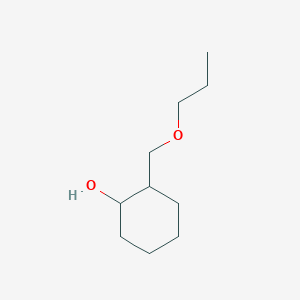
2-(Propoxymethyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propoxymethyl)cyclohexan-1-ol is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . It is a colorless to pale yellow liquid or solid with a distinctive odor. This compound is soluble in organic solvents and slightly soluble in water . It is used as an intermediate in organic synthesis and as a solvent or additive in the chemical and pharmaceutical industries .
Métodos De Preparación
2-(Propoxymethyl)cyclohexan-1-ol can be synthesized through various methods. One common method involves the reaction of cyclohexanone with propylene oxide in the presence of a suitable catalyst . The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm . Another method involves the reduction of 2-(propoxymethyl)cyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve continuous flow reactors and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
2-(Propoxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines . Major products formed from these reactions include 2-(propoxymethyl)cyclohexanone, 2-(propoxymethyl)cyclohexane, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
2-(Propoxymethyl)cyclohexan-1-ol has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities and interactions with biomolecules . In medicine, it is investigated for its potential therapeutic effects and as a precursor for drug development . In industry, it is used as a solvent, additive, and intermediate in the production of various chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 2-(Propoxymethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways . It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-(Propoxymethyl)cyclohexan-1-ol can be compared with other similar compounds such as cyclohexanol, 2-(methoxymethyl)cyclohexan-1-ol, and 2-(ethoxymethyl)cyclohexan-1-ol . These compounds share similar structural features but differ in the length and nature of the alkoxy group attached to the cyclohexane ring . The unique properties of this compound, such as its solubility and reactivity, make it distinct and suitable for specific applications .
Propiedades
Fórmula molecular |
C10H20O2 |
|---|---|
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2-(propoxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-2-7-12-8-9-5-3-4-6-10(9)11/h9-11H,2-8H2,1H3 |
Clave InChI |
PZSBGQGJYKRWEL-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



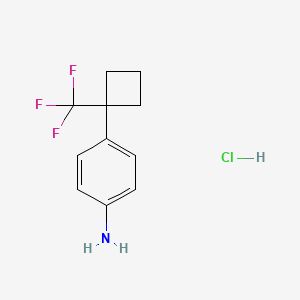

![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)

![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
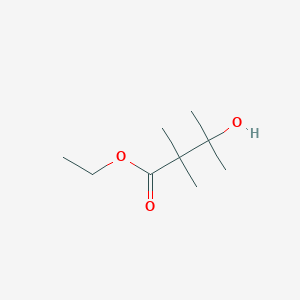
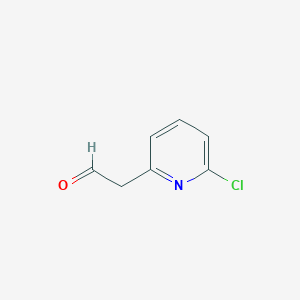

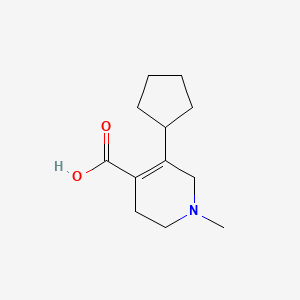
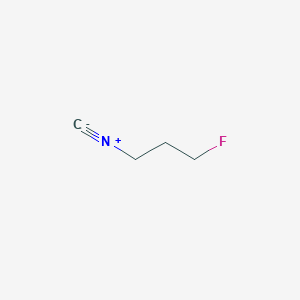
![3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13618332.png)


